Pyridine-4-boronic acid

描述

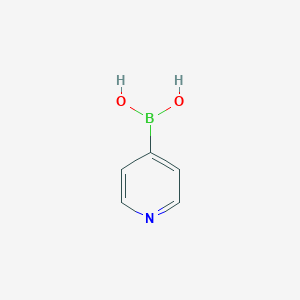

Structure

2D Structure

属性

IUPAC Name |

pyridin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLULGIRFKAWHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370269 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-15-5 | |

| Record name | Pyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyridine 4 Boronic Acid and Its Derivatives

Halogen-Metal Exchange and Borylation Strategies

The halogen-metal exchange followed by borylation stands as a fundamental and cost-effective method for preparing pyridinylboronic acids on a large scale. arkat-usa.org This approach typically involves the reaction of a halopyridine with an organometallic reagent, followed by quenching with a borate (B1201080) ester.

Optimization of Organolithium and Organomagnesium Halide Protocols

The choice of organometallic reagent, solvent, and temperature significantly influences the outcome of the borylation. arkat-usa.org Both organolithium (RLi) and organomagnesium halide (RMgX) reagents are commonly employed. arkat-usa.org For instance, early syntheses of 4-pyridinylboronic acid involved the reaction of 4-pyridinyllithium with trimethyl borate, though this often resulted in low yields. thieme-connect.com Another protocol uses 4-bromopyridine (B75155) hydrochloride, which is first treated with isopropylmagnesium chloride and then with tributyl borate to yield pyridine-4-boronic acid. guidechem.com The reaction of 4-bromopyridine with butyllithium (B86547) and a subsequent reaction with trimethyl borate has also been reported. chemicalbook.com

A key challenge in these protocols is the stability of the starting materials and intermediates. For example, free 4-bromopyridine is prone to polymerization. google.com To circumvent this, methods have been developed that start from the more stable 4-bromopyridine hydrochloride. google.comgoogle.com

Table 1: Comparison of Organometallic Protocols for this compound Synthesis

| Halopyridine Starting Material | Organometallic Reagent | Borate Ester | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Bromopyridine | n-Butyllithium | Trimethyl borate | 20% | guidechem.com |

| 4-Bromopyridine hydrochloride | Isopropylmagnesium chloride | Tributyl borate | 65% | guidechem.com |

| 4-Bromopyridine hydrochloride | n-Butyllithium | Triisopropyl borate | 65% | google.com |

In Situ Quench Procedures for Functionalized Halopyridines

A significant improvement in the synthesis of pyridinylboronic acids, especially for those bearing functional groups incompatible with organometallic reagents, is the in situ quench procedure. arkat-usa.org In this revised protocol, the organometallic reagent is added to a cooled mixture of the halopyridine and the trialkyl borate. arkat-usa.orgorgsyn.org This method minimizes side reactions of the highly reactive organometallic species with sensitive functional groups like esters and nitriles on the pyridine (B92270) ring. arkat-usa.org The reasoning behind this approach is that the lithium-halogen exchange is significantly faster than the reaction between the organolithium reagent and the triisopropyl borate. orgsyn.org The generated lithiopyridine intermediate then reacts rapidly with the borate present in the mixture. orgsyn.org This technique has been shown to provide better yields and allows for milder reaction conditions. arkat-usa.orgorgsyn.org

Challenges in Isolation due to Amphoteric Nature and Hydrophilicity

A major hurdle in the synthesis of this compound is its isolation and purification. thieme-connect.comgoogle.comgoogle.com This difficulty stems from its amphoteric nature and high hydrophilicity. thieme-connect.comgoogle.comdergipark.org.tr At a pH of around 7, 3-pyridinylboronic acid exists predominantly as a zwitterionic pyridinium (B92312) boronate, which is highly soluble in water, making its extraction from aqueous media challenging. thieme-connect.com Similarly, this compound's solubility and amphoteric character complicate the isolation process. google.comgoogle.comdergipark.org.tr Under acidic conditions (e.g., pH=4), it primarily exists in a protonated form on the pyridine nitrogen. guidechem.comgoogle.com The post-reaction workup often involves careful pH control, as improper adjustment can lead to the formation of tacky solids that are difficult to filter. google.com

Enhanced Yields with Triisopropyl Borate

The choice of the borate ester is critical for optimizing the yield. The use of triisopropyl borate has been shown to significantly improve the synthesis of pyridinylboronic acids. thieme-connect.com For instance, a reported synthesis of 4-pyridinylboronic acid from 4-bromopyridine hydrochloride, butyllithium, and triisopropyl borate achieved a separation yield of 65%. google.com The bulkier isopropyl groups of triisopropyl borate, compared to the methyl or butyl groups of other borates, are thought to contribute to this improved efficiency. thieme-connect.com

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. arkat-usa.orgdergipark.org.trresearchgate.net This method involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, followed by quenching with an electrophile, in this case, a borate ester. arkat-usa.orgdergipark.org.tr For pyridine derivatives, various DMGs can be employed to direct the metallation to a specific position. arkat-usa.org For instance, 3-substituted pyridines with DMGs can lead to the formation of 4-pyridinylboronic acids. arkat-usa.org The DoM approach offers an alternative to halogen-metal exchange, particularly when the desired regioisomer is not easily accessible through other means. thieme-connect.comdergipark.org.tr One-pot procedures combining DoM, borylation, and subsequent cross-coupling reactions have been developed to avoid the challenging isolation of the pyridyl boronic acid intermediates. nih.gov

Palladium-Catalyzed Cross-Coupling of Halopyridines

Palladium-catalyzed cross-coupling reactions, specifically the Miyaura borylation, have become a versatile method for the synthesis of aryl and heteroaryl boronic esters. arkat-usa.orgbeilstein-journals.org This reaction involves the coupling of a haloarene (in this case, a halopyridine) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgvulcanchem.comresearchgate.net This method offers high functional group tolerance and is applicable to a wide range of substrates. beilstein-journals.orgnih.gov The resulting boronic esters are often more stable and easier to handle than the corresponding boronic acids. pharmaceutical-business-review.com One-pot protocols that combine the borylation of a halopyridine with a subsequent Suzuki-Miyaura cross-coupling reaction have been developed, streamlining the synthesis of complex biaryl compounds without the need to isolate the boronic ester intermediate. nih.gov

Table 2: Key Methodologies for this compound Synthesis

| Methodology | Key Features | Advantages | Challenges/Considerations |

|---|---|---|---|

| Halogen-Metal Exchange | Reaction of halopyridines with organolithium or organomagnesium reagents, followed by borylation. | Cost-effective and suitable for large-scale synthesis. arkat-usa.org | Requires cryogenic temperatures; stability of intermediates can be an issue. orgsyn.org |

| In Situ Quench Procedure | Organometallic reagent is added to a mixture of the halopyridine and borate ester. | Improved yields for functionalized substrates; minimizes side reactions. arkat-usa.org | Reaction kinetics need to be favorable (lithium-halogen exchange faster than reaction with borate). orgsyn.org |

| Directed Ortho-Metallation (DoM) | Regioselective deprotonation directed by a functional group, followed by borylation. | Access to specific regioisomers not easily obtained otherwise. thieme-connect.comdergipark.org.tr | Requires a suitable directing group on the pyridine ring. |

| Palladium-Catalyzed Borylation | Cross-coupling of halopyridines with diboron reagents. | High functional group tolerance; produces stable boronic esters. beilstein-journals.orgnih.gov | Cost of palladium catalyst; optimization of ligands and reaction conditions may be needed. |

Utilizing Tetraalkoxydiborane or Dialkoxyhydroborane

A prevalent method for the synthesis of pyridinylboronic esters is the palladium-catalyzed cross-coupling of halopyridines with diboron reagents. arkat-usa.orgumich.edu This Suzuki-Miyaura-type borylation offers a versatile route with good functional group tolerance. The most commonly employed diboron reagent is bis(pinacolato)diboron (B₂pin₂), a type of tetraalkoxydiborane. arkat-usa.org The general scheme involves the reaction of a halopyridine, typically an iodopyridine or bromopyridine for higher reactivity, with B₂pin₂ in the presence of a palladium catalyst, a suitable ligand, and a base. arkat-usa.orglibretexts.org

Dialkoxyhydroborane reagents, such as pinacolborane (HBpin), can also be used in palladium-catalyzed borylation reactions with aryl halides and triflates to furnish the corresponding arylboronates. nih.govarkat-usa.org The choice of catalyst and ligand is crucial, especially for less reactive substrates like chloropyridines. arkat-usa.org

Table 1: Palladium-Catalyzed Borylation of 4-Halopyridines

| Halopyridine | Borylating Agent | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 4-Iodopyridine (B57791) | B₂pin₂ | PdCl₂(dppf) | KOAc | Dioxane | This compound pinacol (B44631) ester | ~85 | rsc.org |

| 4-Bromopyridine | B₂pin₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | This compound pinacol ester | High | mdpi.com |

| 4-Chloropyridine | B₂pin₂ | XPhos-Pd-G2 / XPhos | KOAc | Methanol | This compound | High | nih.gov |

This table is representative of typical conditions and yields reported in the literature. Actual results may vary based on specific substrate and reaction conditions.

Synthesis of this compound Pinacol Ester

This compound pinacol ester is a stable and commonly used derivative, avoiding the purification challenges associated with the hydrophilic and zwitterionic nature of the free boronic acid. guidechem.com

One classic approach involves the reaction of 4-bromopyridine or 4-iodopyridine with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) and subsequent esterification with pinacol. guidechem.comchemicalbook.com Yields for this method have been reported to reach 65% under optimized conditions that carefully control the release of the free 4-halopyridine from its hydrochloride salt. guidechem.com

More recent methods provide direct access to the pinacol ester. Iridium-catalyzed C-H borylation of pyridine itself can directly yield this compound pinacol ester, although this often produces a mixture of isomers. acs.org Another route involves a diazotization-Sandmeyer reaction of 4-aminopyridine (B3432731) to form 4-iodopyridine, which is then efficiently converted to the air-stable pinacol ester. A one-pot procedure avoiding water during isolation has been developed for this conversion. sci-hub.se

A Chinese patent describes a process starting from 4-bromopyridine hydrochloride, which is neutralized to free 4-bromopyridine. This is then reacted with an alkyl magnesium lithium reagent and a halogen borane (B79455) reagent to form a pyridine-4-boron amide intermediate, which is subsequently hydrolyzed and esterified to yield the final product. google.com

Iridium- or Rhodium-Catalyzed C-H or C-F Borylation

Direct C-H bond borylation catalyzed by transition metals, particularly iridium and rhodium, has become a powerful, atom-economical method for synthesizing pyridinylboronic esters. arkat-usa.org

Iridium-catalyzed C-H borylation, pioneered by Hartwig, Ishiyama, and Miyaura, typically employs an iridium(I) precatalyst like [Ir(cod)Cl]₂ or [Ir(cod)OMe]₂ with a bipyridyl ligand (e.g., dtbpy) and a diboron reagent like B₂pin₂. arkat-usa.org For pyridine itself, this reaction often yields a mixture of 3- and 4-borylated products, with the regioselectivity influenced by steric and electronic factors. The major challenge in the borylation of pyridines is the inhibition of the catalyst through coordination of the pyridine nitrogen to the iridium center. mdpi.com This can be overcome by introducing substituents at the C-2 position. mdpi.com

Rhodium catalysts have also been extensively used for directed C-H borylation. For instance, Cp*Rh(III) complexes have demonstrated high selectivity in pyridine-directed ortho-C–H borylation of arenes. rsc.org In the context of pyridine itself, rhodium-catalyzed hydroboration can lead to dihydropyridine (B1217469) products. mdpi.com

C-F bond borylation is a less common but valuable transformation. Rhodium catalysts have been shown to effect the ortho-selective C-F bond borylation of polyfluoroarenes, including those substituted with a pyridine ring, using B₂pin₂. diva-portal.org

Table 2: Examples of Ir- and Rh-Catalyzed Borylation of Pyridine Derivatives

| Substrate | Catalyst System | Borylating Agent | Position Borylated | Yield (%) | Reference |

| Pyridine | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | 3- and 4- | Mixture | rsc.org |

| 2-Substituted Pyridines | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | C-H at C-6 | Varies | mdpi.com |

| 2-Pyridone (N-pyridyl directed) | [Rh(cod)Cl]₂ / PPh₃ | B₂pin₂ | C-H at C-6 | up to 94 | nih.gov |

| Pyridine-substituted polyfluoroarene | [Rh(cod)₂]BF₄ | B₂pin₂ | ortho C-F bond | High | diva-portal.org |

This table provides illustrative examples; yields and selectivities are highly dependent on the specific substrate and reaction conditions.

[4+2] Cycloaddition Approaches to Pyridinylboronic Acids and Esters

[4+2] cycloaddition reactions, specifically the hetero-Diels-Alder reaction, represent a powerful strategy for the de novo synthesis of the pyridine ring, incorporating a boron moiety directly during the ring-forming process. arkat-usa.orgumich.edursc.org

One notable advancement is a Lewis acid-directed aza-Diels-Alder reaction. researchgate.net This method involves the reaction of 1,2,4-triazines (the aza-diene component) with in situ generated alkynylboranes. The key to this approach is the use of a triazine bearing a Lewis basic group (like a pyridine) that coordinates to a Lewis acid (BF₃·OEt₂), which in turn complexes the alkyne. This creates a temporary tether, facilitating an intramolecular cycloaddition that proceeds rapidly (within 20 minutes) at mild temperatures (40 °C). The reaction exhibits complete and predictable regiocontrol, and the resulting carbon-boron bond in the pyridine product is available for subsequent functionalization. researchgate.net

Another approach utilizes alkynylboronic esters as dienophiles in cycloadditions. While thermal Diels-Alder reactions with alkynylboronic esters are often sluggish, cobalt(I)-catalyzed cycloadditions with 1,3-dienes proceed under very mild conditions to generate dihydroaromatic vinylboron compounds in good yields, which can then be oxidized to the corresponding pyridinylboronic esters. sci-hub.se

Novel Synthetic Routes for Improved Yields and Purity

The synthesis and purification of this compound are often complicated by its amphoteric nature and high water solubility, which can lead to low isolated yields. guidechem.com Early methods involving Grignard or organolithium reagents often suffered from these purification challenges. guidechem.comchemicalbook.com

Several strategies have been developed to circumvent these issues. The conversion of the boronic acid to its more stable and less polar pinacol ester is a common and effective strategy, as discussed previously. sci-hub.se

A novel synthetic route disclosed in a Chinese patent aims to improve both yield and purity by avoiding the direct formation and isolation of the amphoteric boronic acid from the reaction mixture. google.com The key step in this process is the formation of a pyridine-4-boron amide intermediate. This intermediate is less soluble and can be more easily isolated and purified by distillation before being converted to the final this compound through hydrolysis. This method is reported to solve the problem of polymerization of free 4-bromopyridine and facilitates the precipitation of a purer product, achieving yields greater than 65% on a larger scale. guidechem.comgoogle.com

Improvements in purification have also been a focus. The inherent difficulty in separating this compound from aqueous media and inorganic salts has led to the development of optimized workup procedures, often involving careful pH control to induce precipitation of the product. guidechem.com

Catalytic Applications of Pyridine 4 Boronic Acid in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for creating carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a transition metal complex. researchgate.net Pyridine-4-boronic acid serves as a key building block in these transformations, enabling the synthesis of a diverse array of complex molecules.

Role of this compound as a Coupling Partner for Aryl and Heteroaryl Systems

This compound is an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of molecules containing aryl and heteroaryl systems. acs.org It readily reacts with various aryl and heteroaryl halides to form the corresponding biaryl and heterobiaryl compounds, which are significant structural units in many biologically active molecules. acs.orgorganic-chemistry.org The reaction's success with nitrogen-containing heterocycles like pyridine (B92270) is particularly noteworthy, as these motifs are common in pharmaceuticals. organic-chemistry.org For instance, the coupling of 4-pyridine boronic acid with halopyridines and halo-2-aminopyridines has been shown to proceed in excellent yields. acs.org

The versatility of this compound extends to its use with a range of heteroaryl chlorides, including those containing furan (B31954) and pyrazine (B50134) rings, resulting in high yields of the desired heterobiaryl products. acs.org This broad applicability makes it an invaluable tool for medicinal chemists and material scientists.

Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions involving this compound due to their high efficiency, functional group tolerance, and the mild reaction conditions they enable. researchgate.net The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand coordinated to the palladium center is crucial for the reaction's success, especially when dealing with challenging substrates like pyridine-derived boronic acids. acs.org Highly active and stable palladium-phosphine catalyst systems have been developed that are not inhibited by the basicity of aminopyridines, allowing for the efficient coupling of these important substrates. organic-chemistry.orgnih.gov

Below is a table summarizing the palladium-catalyzed Suzuki-Miyaura coupling of various aryl chlorides with this compound, highlighting the efficiency of a specific catalyst system.

| Aryl Chloride | Product | Yield (%) |

| 2-Chloro-m-xylene | 4-(2,6-Dimethylphenyl)pyridine | 81 |

| 2-Chloro-5-aminopyridine | 4-(5-Aminopyridin-2-yl)pyridine | >95 |

| 2-Chloro-3-aminopyridine | 4-(3-Aminopyridin-2-yl)pyridine | >95 |

| Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound. Data sourced from acs.org. |

Asymmetric Suzuki-Miyaura Coupling with Pyridine-Derived Boronic Acids

The development of asymmetric Suzuki-Miyaura reactions is of great importance for the synthesis of enantiomerically enriched compounds, which is crucial in the pharmaceutical industry. researchgate.netnih.gov While challenging, progress has been made in the asymmetric coupling of pyridine-derived boronic acids.

In the context of rhodium-catalyzed asymmetric Suzuki-Miyaura reactions, the Lewis basicity of the pyridine-based coupling partner plays a critical role. researchgate.netresearchgate.net It has been observed that unmodified pyridine boronic acids can be unsuitable for these reactions as the pyridine nitrogen can bind to the rhodium catalyst and inhibit its activity. researchgate.netnih.govresearchgate.net

To overcome this, a strategy of modifying the pyridine ring with a halogen at the 2-position has been successfully employed. researchgate.netnih.govresearchgate.net The electron-withdrawing halogen reduces the Lewis basicity of the pyridine nitrogen, preventing it from interfering with the rhodium catalyst. researchgate.netresearchgate.net This modification allows the coupling reaction to proceed efficiently, and the halogen can subsequently be removed or used for further functionalization. nih.gov For example, an experiment showed that adding pyridine to a reaction mixture completely inhibited the coupling, whereas adding 2-chloropyridine (B119429) allowed the reaction to proceed. researchgate.net

The state of the boronic acid in the reaction mixture can significantly influence the outcome of the coupling. Pyridine-derived boronic acids can exist as aggregates in solution. The addition of water has been shown to break up these aggregates into monomeric species. researchgate.netresearchgate.net This disaggregation can lead to improved reaction yields. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy experiments have provided evidence for this phenomenon, showing a simplification of the NMR spectra of a 2-chloropyridinyl boronic acid upon the addition of water in DMSO, which is indicative of the formation of monomers from aggregates. researchgate.netresearchgate.net In one study, the addition of three equivalents of water improved the yield of a rhodium-catalyzed asymmetric coupling from 40% to 63%. researchgate.net

Regio- and Atropselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. mdpi.com this compound is a key reagent in these reactions, serving as the organoboron component to introduce a pyridin-4-yl group into various molecular frameworks. chemicalbook.com

Recent research has explored the use of substituted arylpyridines in regio- and atropselective Suzuki-Miyaura cross-coupling reactions. For instance, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have demonstrated that the reaction proceeds with a degree of regioselectivity, affording mono-, di-, and tri-arylpyridine derivatives. beilstein-journals.org The order of substitution is influenced by the reaction conditions and the amount of boronic acid used. beilstein-journals.org This selectivity can lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. beilstein-journals.org The specific substitution pattern on the phenylboronic acid can influence the stereochemical outcome of the reaction, highlighting the potential for atropselective synthesis. beilstein-journals.orgresearchgate.net

While direct studies on the atropselective coupling using this compound as a catalyst are not prevalent, its role as a coupling partner is fundamental to creating the sterically hindered biaryl systems where atropisomerism is observed. beilstein-journals.orgresearchgate.netresearchgate.net The control of chemoselectivity in Suzuki-Miyaura reactions through strategies like nucleophile speciation control further underscores the nuanced reactivity that can be achieved in these transformations. researchgate.net

Dehydrative Condensation Reactions for Amide Synthesis

This compound and its derivatives have emerged as effective catalysts for the dehydrative condensation of carboxylic acids and amines to form amides, a fundamental transformation in organic and medicinal chemistry. alfachemic.comchemicalbook.com This method presents a greener alternative to traditional amide synthesis, which often requires harsh conditions and produces significant waste. acs.org

Arylboronic acids, in general, can catalyze this reaction, often in cooperation with a co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). tcichemicals.comrsc.org This cooperative system has been shown to be more effective than using either catalyst individually and can chemoselectively promote the amidation of even less reactive and (poly)conjugated carboxylic acids. tcichemicals.comrsc.org The reaction typically proceeds under azeotropic reflux conditions to remove water, driving the equilibrium towards amide formation. rsc.org Boron compounds, due to their vacant p-orbital, act as Lewis acids, activating the carboxylic acid for nucleophilic attack by the amine. rsc.org

The general mechanism for boronic acid-catalyzed amidation involves the formation of an acylboronate intermediate. This is followed by nucleophilic attack from the amine to yield the corresponding amide. rsc.org The efficiency of the catalyst can be influenced by the electronic nature of the substituents on the arylboronic acid. rsc.org

| Catalyst System | Substrates | Key Features |

| Arylboronic acid-DMAPO | Carboxylic acids and amines | Cooperative catalysis, effective for less reactive substrates. tcichemicals.comrsc.org |

| Boronic acid | Carboxylic acids and amines | Lewis acid catalysis, formation of acylboronate intermediate. rsc.org |

Esterification of Alpha-Hydrocarboxylic Acids with Polystyrene-Bound this compound

A derivative of this compound, polystyrene-bound 4-pyridineboronic acid, has shown utility as a catalyst in the esterification of alpha-hydroxycarboxylic acids. alfachemic.com This heterogeneous catalyst offers advantages in terms of ease of separation and potential for recycling. The catalytic activity of N-alkyl-4-boronopyridinium halides has been compared to boric acid for this transformation. amazonaws.com Boric acid itself has been shown to chemoselectively catalyze the esterification of alpha-hydroxycarboxylic acids. nih.gov The use of a polymer-supported catalyst like polystyrene-bound this compound aligns with the principles of green chemistry by simplifying product purification and catalyst reuse. researchgate.net

| Catalyst | Reaction | Advantages |

| Polystyrene-bound 4-pyridineboronic acid | Esterification of alpha-hydroxycarboxylic acids | Heterogeneous, ease of separation, recyclable. alfachemic.comresearchgate.net |

| N-Alkyl-4-boronopyridinium halides | Esterification of alpha-hydroxycarboxylic acids | Homogeneous catalysis. amazonaws.com |

| Boric acid | Esterification of alpha-hydroxycarboxylic acids | Chemoselective for alpha-hydroxycarboxylic acids. nih.gov |

Other Metal-Catalyzed Processes Involving this compound

Beyond the Suzuki-Miyaura reaction, this compound is a valuable coupling partner in other metal-catalyzed processes. For instance, palladium-catalyzed cross-coupling reactions have been employed to connect phenol-derived nonaflates with pyridine boronic acids to synthesize quateraryl fragments. eie.gr This strategy has been applied in the development of mimetics for protein-protein interaction sites. eie.gr

Rhodium-catalyzed reactions have also utilized pyridine-boronic acids. The rhodium-catalyzed addition of arylboronic acids to alkynes has been demonstrated, with the regioselectivity influenced by the position of the nitrogen atom in the pyridine ring. acs.org While reactions with 2- and 3-alkynylpyridines proceed, the corresponding reaction with a 4-alkynylpyridine was not reported in this specific study, the principle of using pyridine-boronic acids in such transformations is established. acs.org

Furthermore, this compound can be used in the synthesis of metal complexes. It can act as a pyridyl donor, coordinating with metal centers like Ag(I) and Au(I) to form metallacycles and other supramolecular structures. chemicalbook.com

Boron-Catalyzed Organic Reactions

The inherent Lewis acidity of the boron atom in this compound allows it to catalyze a range of organic reactions beyond amide and ester formation. rsc.org Boronic acids can activate carboxylic acids for various transformations, including cycloadditions and conjugate additions. researchgate.net

The ability of boronic acids to form reversible covalent bonds with hydroxyl groups is a key aspect of their catalytic activity. rsc.orgresearchgate.net This interaction can be exploited for both electrophilic and nucleophilic activation modes. researchgate.net For example, the formation of pyridine-stabilized boryl radicals has been harnessed for the transition-metal-free borylation of haloarenes. organic-chemistry.org In these reactions, pyridine acts to stabilize the intermediate boryl radical. organic-chemistry.orgresearchgate.net

The catalytic activity of boronic acids is an active area of research, with ongoing efforts to expand their synthetic utility. The unique properties of this compound, combining the Lewis acidity of the boronic acid moiety with the coordination ability of the pyridine nitrogen, make it a promising candidate for the development of novel catalytic systems. chemicalbook.com

Mechanistic Investigations of Pyridine 4 Boronic Acid Reactions

Elucidation of Reaction Pathways in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds. wikipedia.orgnih.gov The reaction couples an organoboron species, such as Pyridine-4-boronic acid, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org Mechanistic studies have been crucial in understanding and optimizing this reaction for substrates like 4-arylpyridines, which are key structures in numerous active pharmaceutical ingredients. nih.gov The catalytic cycle is generally understood to comprise three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.orgwwjmrd.com

The base is a critical component in the Suzuki-Miyaura coupling, and its role has been a subject of detailed investigation. wikipedia.org For a long time, the precise function of the base was not fully understood, but it is now largely accepted that its primary role is to facilitate the transmetalation step. wikipedia.orgsemanticscholar.orgacs.org The base reacts with the neutral, trigonal this compound (RB(OH)₂) to form a more nucleophilic, tetrahedral boronate species (RB(OH)₃⁻). semanticscholar.orgresearchgate.net This transformation is crucial because the neutral boronic acid is generally not reactive enough to transfer its organic group to the palladium center. semanticscholar.org The formation of the boronate anion increases the electron density on the organic moiety, making it a more effective nucleophile for the subsequent transmetalation. wwjmrd.comresearchgate.net

Two primary mechanistic pathways have been proposed concerning the initial action of the base: the "boronate pathway" and the "oxo-palladium pathway". rsc.org

Boronate Pathway: The base first reacts with the boronic acid to form the reactive boronate anion, which then engages with the palladium(II)-halide complex. acs.orgrsc.org Computational studies suggest that this pathway, starting with the reaction between the base and the organoboronic acid, is the most favorable mechanism for transmetalation. acs.orgresearchgate.net

Oxo-Palladium Pathway: The base (typically a hydroxide (B78521) or alkoxide) first reacts with the palladium complex to form a more reactive palladium-hydroxo or palladium-alkoxo species. This species then reacts with the neutral boronic acid. rsc.org

While both pathways lead to a key intermediate where an oxygen atom bridges the palladium and boron atoms, evidence often favors the boronate pathway, especially under aqueous basic conditions. researchgate.netrsc.org The choice of base can also influence selectivity when competing boronic acids are present; fewer equivalents of base tend to favor the reaction of the boronic acid with a lower pKa. semanticscholar.org

| Step | Description | Key Species |

| Activation | The base activates the boronic acid. | This compound, Base (e.g., OH⁻) |

| Formation | A tetrahedral boronate anion is formed. | Pyridin-4-ylboronate [C₅H₄NB(OH)₃]⁻ |

| Result | Increased nucleophilicity of the pyridine (B92270) group for transmetalation. | More reactive boronate species |

The catalytic cycle of the Suzuki-Miyaura reaction for this compound proceeds through a well-defined sequence of three fundamental steps. libretexts.orgwwjmrd.comyonedalabs.com

Transmetalation : This is the crucial step where the organic group from the boron compound is transferred to the palladium center. The activated pyridin-4-ylboronate, formed as described in section 4.1.1, reacts with the Ar-Pd(II)-X complex. libretexts.orgrsc.org The halide ligand on the palladium is replaced by the pyridin-4-yl group, resulting in a diarylpalladium(II) intermediate (Ar-Pd(II)-Ar'). rsc.org This process is believed to proceed through an intermediate where a hydroxide or alkoxide group bridges the boron and palladium atoms. chemrxiv.org

Reductive Elimination : In the final step, the two organic groups (the aryl group from the organohalide and the pyridin-4-yl group) on the diarylpalladium(II) intermediate are coupled together and eliminated from the metal center. libretexts.orgyonedalabs.com This forms the new carbon-carbon bond of the final biaryl product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.orgwwjmrd.com This step requires the two organic ligands to be in a cis orientation on the palladium complex. yonedalabs.com

| Stage | Palladium Oxidation State | Key Transformation |

| Oxidative Addition | 0 → +2 | Pd(0) inserts into the Ar-X bond. |

| Transmetalation | +2 → +2 | Pyridin-4-yl group from boronate replaces halide on Pd. |

| Reductive Elimination | +2 → 0 | The two aryl groups couple, forming the product and regenerating Pd(0). |

Kinetic and Equilibrium Studies with Diols and Saccharides

Boronic acids, including this compound, are known for their ability to interact with compounds containing cis-diol functionalities, such as saccharides. researchgate.netnih.gov This interaction is based on the rapid and reversible formation of cyclic boronate esters, a dynamic covalent bond. nih.govresearchgate.net This property is the foundation for the development of chemical sensors for carbohydrates. pageplace.deacs.org

The reaction between a boronic acid and a diol is an equilibrium process that results in the formation of a five- or six-membered cyclic boronate ester, with the release of two molecules of water. nih.govwiley-vch.de The stability of these esters is a key factor in molecular recognition. The equilibrium can be influenced by several factors, including the pH of the solution, the structure of the diol, and the pKa of the boronic acid. researchgate.net Upon esterification with a diol, the Lewis acidity of the boron center increases, which typically results in a significant drop in the pKa value (by about 3 pKa units) compared to the free boronic acid. nih.gov This increased acidity stabilizes the tetrahedral boronate ester form in aqueous solutions. nih.govnih.gov

Interactions between 4-pyridineboronic acid and various diols, including fructose (B13574) and sialic acid, have been studied. The stability of the resulting boronate complexes is highly dependent on pH. For neutral diols like fructose and glucose, stability increases with higher pH. Conversely, for acidic diols that exist as anions, such as sialic acid, the stability shows an opposite trend. researchgate.net

In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form [RB(OH)₂] and an anionic, tetrahedral boronate form [RB(OH)₃⁻]. nih.gov For many years, it was widely believed that the tetrahedral boronate ion was the primary reactive species in forming esters with diols. wiley-vch.de This was based on the idea that the tetrahedral geometry is pre-organized for reaction with a diol.

However, more recent kinetic studies have challenged this view, providing evidence that the trigonal boronic acid can be the reactive species, even in neutral to alkaline solutions. nih.gov One proposed mechanism suggests that the reaction proceeds through the trigonal boronic acid reacting with an anionic, monodeprotonated diol. wiley-vch.de Computational studies have also been employed to investigate the reactivity of these different species. The results suggest that the reactivity is not solely dependent on the geometry around the boron atom but also on the electronic characteristics of the boron, which are influenced by both its substituent group (the pyridine ring in this case) and the pH of the medium. rsc.org

The acidity of the boronic acid, quantified by its pKa value, is a critical parameter governing its reactivity and binding affinity with diols. researchgate.net The pKa defines the pH at which the concentrations of the neutral boronic acid [RB(OH)₂] and the tetrahedral boronate ion [RB(OH)₃⁻] are equal. researchgate.net The formation of stable boronate esters is generally favored when the pH of the medium is near or above the pKa of the boronic acid, as this increases the concentration of the more reactive boronate species. researchgate.net

Hydrogen Bonding Interactions and Supramolecular Assembly of this compound

This compound is a versatile molecule in supramolecular chemistry and crystal engineering due to its capacity to form a variety of intermolecular interactions. The presence of both a hydrogen-bond-donating boronic acid group and a hydrogen-bond-accepting pyridine ring allows for the formation of complex and predictable supramolecular architectures.

Homo- and Heterodimeric Synthons

A synthon is a structural unit within a molecule that can be formed or assembled by a known synthetic operation. In the context of supramolecular chemistry, synthons refer to robust intermolecular interactions that reliably form specific structural motifs.

Homodimeric Synthons: this compound can form homodimers through hydrogen bonding between the boronic acid moieties of two molecules. This interaction typically involves a pair of O-H···O hydrogen bonds, creating a cyclic R2,2(8) motif. This is a common feature for boronic acids and has been observed in the solid-state structures of various boronic acid derivatives researchgate.net. Computational studies on protonated pyridine-boronic acid dimers have also been conducted to understand their stability, which can be influenced by repulsive coulombic forces when the pyridine ring is protonated researchgate.net.

Heterodimeric Synthons: this compound readily forms heterodimeric synthons with other molecules containing complementary hydrogen bonding functionalities, such as carboxylic acids. The interaction between a carboxylic acid and the pyridine nitrogen is a well-established and robust supramolecular synthon nih.govacs.orgrsc.org. In the case of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor for the hydroxyl group of a carboxylic acid, forming a strong O-H···N hydrogen bond. This interaction is often favored over the formation of carboxylic acid homodimers acs.org. Furthermore, the boronic acid group can interact with the carbonyl oxygen of the carboxylic acid, leading to more complex hydrogen-bonding networks.

For instance, co-crystallization of 3- and 4-pyridineboronic acids with trimesic and pyromellitic acids has resulted in molecular complexes where charge-assisted synthons such as –B(OH)2···−OOCR and PyN+–H···−OOCR are observed chemicalbook.comrsc.org. These interactions are crucial in directing the assembly of the resulting two- and three-dimensional structures chemicalbook.comrsc.org.

| Synthon Type | Interacting Groups | Typical Hydrogen Bonding Motif |

| Homodimeric | Boronic acid + Boronic acid | O-H···O |

| Heterodimeric | Pyridine + Carboxylic acid | O-H···N |

| Heterodimeric | Boronic acid + Carboxylate | O-H···O |

Coordinate Covalent N-B Bonds

Beyond hydrogen bonding, this compound can engage in the formation of coordinate covalent bonds, also known as dative bonds, between the nitrogen atom of the pyridine ring and the boron atom of another molecule chemicalbook.comwikipedia.org. In this type of bond, both electrons in the shared pair are donated by the nitrogen atom (a Lewis base) to the electron-deficient boron atom (a Lewis acid) wikipedia.org.

The formation of an intramolecular or intermolecular N→B coordinate bond can significantly influence the geometry and electronic properties of the resulting assembly. For example, the reaction of a diborane(4) (B1213185) with pyridine can lead to the formation of a pyridine-coordinated boraalkene, where a distinct B-N bond is present nih.gov. The stability of such N-B bonds has been noted in various pyridine-borane complexes rsc.org.

The coordination environment of the boron atom can switch from trigonal planar (in the free boronic acid) to tetrahedral upon the formation of an N-B bond, which can act as a tetrahedral node in the construction of supramolecular aggregates chemicalbook.com. This versatility makes this compound a valuable component in the design of complex three-dimensional structures.

Crystal Engineering Principles

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound is an excellent building block in crystal engineering due to its predictable and directional hydrogen bonding capabilities, as well as its potential for N-B bond formation chemicalbook.com.

The principles of crystal engineering with this compound involve the strategic use of its functional groups to direct the assembly of molecules into specific one-, two-, or three-dimensional networks chemicalbook.com. The formation of robust synthons, such as the boronic acid homodimer and the pyridine-carboxylic acid heterodimer, allows for a hierarchical approach to crystal design.

By combining this compound with other molecules (co-formers) that have complementary functional groups, it is possible to construct a wide array of supramolecular architectures uiowa.edursc.org. For example, the use of di- or tri-carboxylic acids as co-formers can lead to the formation of extended hydrogen-bonded networks where the this compound molecules act as linkers or nodes chemicalbook.comrsc.org. The resulting structures can be further influenced by factors such as solvent, temperature, and the stoichiometry of the components. The presence of additional functional groups on the pyridine or phenyl ring can also be used to introduce further complexity and control over the final solid-state structure uiowa.edu.

Computational Studies and DFT Calculations in Mechanistic Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of reactions involving this compound at the molecular level. These studies provide valuable insights into reaction pathways, transition states, and the electronic factors that govern reactivity.

DFT calculations can be employed to:

Determine molecular geometries and electronic structures: Optimized geometries of reactants, intermediates, transition states, and products can be calculated, providing a detailed picture of the structural changes that occur during a reaction chemicalbook.com.

Calculate reaction energies and activation barriers: By computing the energies of the species along a reaction coordinate, the feasibility of a proposed mechanism can be assessed. The height of the activation barrier provides information about the reaction rate nih.gov.

Analyze bonding and intermolecular interactions: The nature of chemical bonds, including hydrogen bonds and coordinate covalent bonds, can be analyzed to understand the forces that drive molecular assembly and chemical transformations researchgate.netnih.gov.

Predict spectroscopic properties: Calculated vibrational frequencies or NMR chemical shifts can be compared with experimental data to validate the proposed structures of intermediates or products.

For instance, DFT calculations have been used to propose a reaction mechanism for the functionalization of pyridine derivatives in the presence of diborane(4) compounds nih.govrsc.org. These studies can help to rationalize the observed regioselectivity and product distribution. In another example, DFT calculations were used to investigate the stability of protonated pyridine-boronic acid dimers, explaining how these charged species can exist in the solid state despite electrostatic repulsion researchgate.net. Furthermore, theoretical studies have explored the nature of the coordinate covalent C-->B bonding in phenylborates, which is relevant to understanding the reactivity of boronic acids in important chemical transformations like the Suzuki-Miyaura cross-coupling reaction nih.gov.

| Computational Method | Application in this compound Research | Key Insights |

| DFT (B3LYP) | Optimization of molecular geometry | Accurate prediction of bond lengths and angles chemicalbook.com |

| DFT with solvent model (PCM) | Calculation of binding energies in solution | Understanding the stability of dimers and adducts in different environments researchgate.net |

| DFT | Elucidation of reaction mechanisms | Identification of intermediates and transition states in pyridine functionalization reactions nih.govnih.govrsc.org |

| DFT | Analysis of hydrogen bonding | Quantifying the strength and nature of intermolecular interactions researchgate.netnih.gov |

Applications in Medicinal Chemistry and Drug Discovery Research

Synthesis of Heterocyclic Compounds with Biological Activities

Pyridine-4-boronic acid is a key intermediate in the synthesis of various heterocyclic compounds that exhibit a range of biological activities. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the straightforward introduction of a pyridin-4-yl group into a variety of molecular scaffolds. nih.gov This is particularly valuable in the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. nih.gov

One notable application is in the synthesis of thienopyrimidine derivatives. Researchers have utilized this compound to create a series of these compounds which have demonstrated potent and selective inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα). guidechem.com The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently implicated in cancer. Thienopyrimidine derivatives synthesized using this compound have shown nanomolar inhibitory potency against PI3Kα and exhibit high selectivity over the mTOR kinase. guidechem.com Certain lead compounds from these studies have also demonstrated promising characteristics in cell-based proliferation assays and ADME (absorption, distribution, metabolism, and excretion) profiles. guidechem.com

Another example of its application is in the synthesis of 4-arylpyridine derivatives. Through a synthetic route involving this compound, researchers have developed potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H). nih.gov One such inhibitor, Soticlestat (TAK-935), is currently in clinical development for the treatment of rare pediatric epilepsies like Dravet syndrome and Lennox-Gastaut syndrome. nih.gov

The versatility of this compound is further highlighted in its use to synthesize compounds targeting p38α mitogen-activated protein kinase (MAPK). nih.gov By creating 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine from this compound, scientists have developed inhibitors with low micromolar affinity for p38α MAPK, a kinase involved in cellular responses to stress and inflammation. nih.gov

Development of Potential Cancer Therapeutics

This compound serves as a valuable precursor in the synthesis of various compounds with potential applications in cancer therapy. sigmaaldrich.com The pyridine (B92270) moiety is a common feature in many kinase inhibitors, and the boronic acid functional group allows for its incorporation into larger, more complex molecules.

This compound has been identified as a useful building block for the development of inhibitors targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) and protein kinase CK2. sigmaaldrich.com Both PDK1 and CK2 are serine/threonine kinases that play crucial roles in cell signaling pathways frequently overactive in cancer, making them attractive targets for therapeutic intervention. nih.gov The overexpression of CK2 is associated with various cancers and it is involved in regulating cell proliferation, apoptosis, and angiogenesis. nih.gov Similarly, PDK1 is a central kinase in the PI3K/AKT signaling pathway, which is critical for cell growth and survival. mdpi.com The use of this compound in the synthesis of inhibitors for these kinases highlights its importance in generating novel anticancer agents.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another kinase implicated in cancer and other diseases. While specific examples of DYRK1A inhibitors synthesized directly from this compound are not prominent, the closely related pyridine-3-boronic acid has been used in their development. acs.org For instance, Suzuki coupling reactions involving pyridine-3-boronic acid have been employed to synthesize pyrrolo[2,3-d]pyrimidine-based inhibitors of DYRK1A. acs.org These studies demonstrate the utility of pyridinylboronic acids in accessing chemical space relevant for the inhibition of this kinase. The structural similarities between pyridine-3-boronic acid and this compound suggest that the latter could also be a viable building block for novel DYRK1A inhibitors.

A significant application of this compound in oncology is its role as a key intermediate in the synthesis of Ceritinib. guidechem.com Ceritinib is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is a key driver in certain types of non-small cell lung cancer (NSCLC). medkoo.com In the synthesis of Ceritinib, this compound is used to construct the piperidinyl-phenyl moiety of the final drug molecule. guidechem.com This is typically achieved through a Suzuki coupling reaction, followed by a reduction of the pyridine ring to a piperidine. This transformation underscores the utility of this compound in creating complex, three-dimensional structures essential for the biological activity of modern targeted cancer therapies.

| Drug | Target | Therapeutic Area | Role of this compound |

| Ceritinib | ALK | Non-small cell lung cancer | Intermediate in the synthesis of the piperidinyl-phenyl moiety |

| Soticlestat (TAK-935) | CH24H | Epilepsy | Precursor for a 4-arylpyridine derivative |

Boronic Acids as Components in Existing Pharmaceutical Drugs

While this compound is a crucial building block, the broader class of boronic acids has been successfully incorporated as the active pharmacophore in several FDA-approved drugs. The boron atom in these molecules often plays a key role in their mechanism of action, typically through the formation of a reversible covalent bond with a catalytic residue in the target enzyme.

A prime example is Bortezomib (Velcade®), the first proteasome inhibitor to be approved for the treatment of multiple myeloma. nih.govmdpi.com The boronic acid moiety of Bortezomib forms a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the 26S proteasome, leading to an accumulation of regulatory proteins and subsequent apoptosis in cancer cells.

Following the success of Bortezomib, a second-generation proteasome inhibitor, Ixazomib (Ninlaro®), was developed and approved. mdpi.commdpi.com Ixazomib also contains a boronic acid functional group and is the first orally available proteasome inhibitor for the treatment of multiple myeloma. mdpi.com

Another approved drug containing a cyclic boronic acid is Vaborbactam. mdpi.com It is a β-lactamase inhibitor that is used in combination with the carbapenem (B1253116) antibiotic meropenem (B701). Vaborbactam protects meropenem from degradation by serine β-lactamases, thereby restoring its antibacterial activity against resistant bacteria. mdpi.com

Applications in Live-Cell Imaging

This compound and its derivatives have emerged as valuable scaffolds in the development of fluorescent probes for live-cell imaging. These applications leverage the unique chemical properties of the boronic acid group and the photophysical characteristics of the pyridine ring system.

A significant area of research involves the synthesis of pyridine-based dyes for visualizing cellular processes. One approach developed a palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters, which serves as a foundational step. nih.gov Subsequent arylation reactions yield C-2, C-4 diarylated pyridines that possess significant photophysical properties suitable for imaging. nih.gov These resulting dyes have demonstrated good biocompatibility and low toxicity, making them effective for applications in live cells. nih.gov

Derivatives of the borondipyrromethene (BODIPY) platform, a class of robust fluorescent dyes, have also been modified for live-cell imaging. The versatility of the BODIPY core allows for the attachment of various functional groups, including those derived from pyridine-boronic acids, to create photoactivatable probes. mdpi.com These probes can be "switched on" by light, allowing for precise spatiotemporal control of fluorescence within a living cell. mdpi.com For instance, one photoactivatable BODIPY derivative was designed with hydrophilic substituents to ensure solubility in the aqueous cellular environment and a photocleavable group. Upon illumination, the probe's fluorescence intensity increases significantly, enabling high-contrast imaging. mdpi.com Such compounds have been successfully used for sub-diffraction imaging of cellular structures, like microtubules, in live cells using advanced microscopy techniques such as Photoactivated Localization Microscopy (PALM). mdpi.com

The principle of "Live Cell Painting" utilizes metachromatic dyes like Acridine Orange to stain different organelles and cellular structures in living cells for image-based profiling. researchgate.netbiorxiv.org This method allows for the assessment of cellular health and responses to various treatments in real-time. researchgate.netbiorxiv.orgmerckmillipore.com While not directly using this compound, the development of novel probes, potentially incorporating this moiety, aligns with the goals of live-cell painting to create more sophisticated and targeted imaging agents. researchgate.net The boronic acid group, for example, can act as a receptor for specific biological molecules like adenosine (B11128), leading to a "turn-on" fluorescence response upon binding, a principle that has been demonstrated in detecting adenosine in urine samples. researchgate.net This functionality could be adapted for imaging specific metabolites or signaling molecules within living cells.

Antiviral and Antibacterial Applications

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, and its incorporation into boronic acid derivatives has led to the discovery of potent antiviral and antibacterial agents. nih.gov These compounds exploit various mechanisms to combat pathogens, from inhibiting essential enzymes to disrupting biofilm formation. nih.govnews-medical.net

Antiviral Research

Derivatives of pyridine-boronic acid have shown promise as inhibitors of the influenza virus. Research has focused on disrupting the assembly of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov The RdRp is a complex of three subunits: PA, PB1, and PB2. nih.gov By inhibiting the protein-protein interaction (PPI) between the PA and PB1 subunits, the replication of the virus can be effectively halted. nih.gov

Scientists have identified the 3-cyano-4,6-diphenyl-pyridine core as a key structure for developing PA-PB1 PPI inhibitors. nih.gov A synthesized library of pyridine and pyrimidine (B1678525) derivatives showed that specific compounds had valuable antiviral activity. For example, a pyridine derivative designated 1e demonstrated good inhibition of the PA-PB1 interaction with a 50% inhibitory concentration (IC₅₀) of 52.6 µM and an effective concentration (EC₅₀) of 7.3 µM in plaque reduction assays, all while being non-cytotoxic. nih.gov Further modifications, such as adding an isoleucine group, resulted in a compound (1b ) with an IC₅₀ of 36 µM and an EC₅₀ of 39 µM. nih.gov Boronic acid modifications, in general, have been found to enhance the anti-influenza A virus activities of certain heterocyclic compounds. dntb.gov.ua

| Compound | Target | IC₅₀ (µM) | EC₅₀ (µM) | Cell Line |

| 1e (Pyridine Derivative) | Influenza A PA-PB1 Interaction | 52.6 | 7.3 | MDCK |

| 1b (Isoleucine Derivative) | Influenza A PA-PB1 Interaction | 36 | 39 | MDCK |

| 1d (Pyrimidine Derivative) | Influenza A PA-PB1 Interaction | 165 | 3.5 | MDCK |

Antibacterial Research

Boron-containing compounds, including pyridine-boronic acid derivatives, represent an exciting class of antibiotics due to their unique mechanisms of action. news-medical.net They are known to be potent inhibitors of serine-β-lactamases, enzymes that confer bacterial resistance to common β-lactam antibiotics like penicillin. news-medical.netresearchgate.net By inhibiting these enzymes, boronic acid derivatives can restore the effectiveness of existing antibiotics. frontiersin.org

One key target for these compounds is the Penicillin-Binding Protein (PBP), an enzyme essential for bacterial cell wall synthesis. news-medical.net The boron atom can change its hybridization state from sp2 to sp3, allowing it to mimic the tetrahedral transition state of the PBP's natural substrate, leading to tight binding and inhibition of the enzyme. news-medical.net This disruption of cell wall synthesis ultimately kills the bacteria. news-medical.net

Derivatives of pyridine have demonstrated significant activity against a range of bacteria, including multi-drug resistant strains.

Against Staphylococcus aureus : Oxazolo[4,5-b]pyridine derivatives have shown high efficiency in killing methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 1.56 to 3.12 µg/mL. nih.gov This is significantly more potent than older antibiotics like ampicillin (B1664943) and streptomycin, which had MICs of 6.25 to 12.5 µg/mL against the same strains. nih.gov

Against Pseudomonas aeruginosa : This opportunistic pathogen is a major cause of hospital-acquired infections and is known for its resistance to antibiotics. news-medical.net Boronic acid derivatives have been specifically investigated as a potential route for combating P. aeruginosa. news-medical.net The boronic acid derivative SM23, for example, is a strong inhibitor of a P. aeruginosa β-lactamase and has been shown to inhibit biofilm formation by about 50% at concentrations between 0.780–6.250 µM. frontiersin.org

Efflux Pump Inhibition : Some pyridine-boronic acids act as efflux pump inhibitors. nih.gov Efflux pumps are proteins that bacteria use to expel toxic substances, including antibiotics. By inhibiting these pumps, the concentration of an antibiotic inside the bacterial cell can be increased, restoring its efficacy. Derivatives of pyridine-3-boronic acid have been shown to potentiate the activity of ciprofloxacin (B1669076) against a NorA-overexpressing strain of S. aureus. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Metric | Mechanism of Action |

| Oxazolo[4,5-b]pyridine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 1.56 - 3.12 µg/mL | Not specified |

| SM23 (Boronic acid derivative) | Pseudomonas aeruginosa | ~50% biofilm inhibition at 0.780–6.250 µM | β-lactamase inhibition |

| Pyridine-3-boronic acid derivatives | NorA-overexpressing Staphylococcus aureus | 4-fold increase in ciprofloxacin activity | Efflux pump inhibition |

| 2-phenyloxazolo[4,5-b]pyridine | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 1.56 to 3.12 µg/mL | Not specified |

Pyridine 4 Boronic Acid in Materials Science and Supramolecular Chemistry

Building Block in Crystal Engineering for New Materials

Pyridine-4-boronic acid is a significant building block in crystal engineering, a field focused on the design and synthesis of solid-state structures with desired properties. Its utility stems from the presence of both a hydrogen-bond-donating boronic acid group and a hydrogen-bond-accepting pyridine (B92270) ring within the same molecule. This dual functionality allows for the formation of robust and predictable intermolecular hydrogen-bonding interactions, which are fundamental to the construction of crystalline networks.

The boronic acid moiety can form strong hydrogen bonds, often leading to the formation of dimeric structures. The pyridine nitrogen atom, on the other hand, can accept hydrogen bonds or coordinate to metal centers. This combination of functionalities enables the self-assembly of complex supramolecular architectures. Researchers have successfully utilized this compound to construct a variety of new materials, including one-, two-, and three-dimensional hydrogen-bonded networks. acs.org

For instance, in combination with chlorometallate salts, this compound has been shown to form a series of crystalline salts with diverse dimensionalities. acs.org The formation of these structures is driven by a combination of N-H···Cl and O-H···Cl hydrogen bonds, as well as π–π stacking interactions between the pyridine rings. The specific architecture of the resulting material can be tuned by varying the metal and the stoichiometry of the components.

| Component 1 | Component 2 | Resulting Structure | Key Interactions |

| This compound | Trimesic acid | 2D and 3D assemblies | –B(OH)2···⁻OOCR, RCOOH···⁻OOCR, PyN⁺–H···⁻OOCR, π–π stacking |

| This compound | Pyromellitic acid | 2D and 3D assemblies | –B(OH)2···⁻OOCR, RCOOH···⁻OOCR, PyN⁺–H···⁻OOCR, π–π stacking |

| This compound | Chlorometallate salts | 1D, 2D, and 3D networks | N-H···Cl, O-H···Cl, π–π stacking |

Formation of 2D and 3D Molecular Networks

The ability of this compound to form extended molecular networks is a direct consequence of its hydrogen-bonding capabilities. The boronic acid group can form characteristic cyclic hydrogen-bonded dimers, which act as nodes in the network. The pyridine moiety provides a secondary site for hydrogen bonding, allowing these nodes to connect in multiple dimensions.

The formation of these networks can be influenced by factors such as the choice of solvent and the presence of other molecules. For example, the inclusion of water molecules in the crystal lattice can lead to the formation of different hydrogen-bonding motifs and result in distinct network topologies.

Coordination with Metal Centers for Metallacycle Formation

Beyond its role in hydrogen-bonded networks, the pyridine nitrogen of this compound can act as a ligand, coordinating to various metal centers. This coordination ability allows for the construction of metallacycles and coordination polymers. The combination of the directional nature of the pyridine coordination and the hydrogen-bonding capabilities of the boronic acid group provides a powerful tool for designing complex metal-organic frameworks (MOFs).

Self-assembly processes involving this compound and metal ions such as silver(I) and gold(I) have been shown to yield hexagonal metallacycles and other linear complexes. chemicalbook.com In these structures, the pyridine moiety coordinates to the metal center, while the boronic acid group can engage in further hydrogen-bonding interactions, leading to the formation of extended, well-defined architectures.

A study on the synthesis of a new compound involving this compound methyl ester and nickel(II) dithiooxalate demonstrated the formation of a three-dimensional structure through N-H···O, O-H···O, and C-H···O hydrogen bond interactions between the anionic and cationic components. dergipark.org.tr In this complex, the nickel(II) ion is coordinated by four sulfur atoms in a slightly distorted square planar geometry. dergipark.org.tr

Application in Dye-Sensitized Solar Cells (DSSCs)

This compound and its derivatives have shown promise in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). DSSCs are a type of photovoltaic device that mimics photosynthesis to convert sunlight into electricity. nih.gov The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection.

The pyridine ring in certain organic sensitizers can act as an anchoring group to the semiconductor surface (e.g., TiO2) in DSSCs. researchgate.net While carboxylic acids are more common anchoring groups, the use of a pyridine ring has been explored as an alternative. researchgate.net For instance, new organic dyes with a pyridine ring as the anchoring group have been designed and synthesized for p-type DSSCs. researchgate.net Research suggests that the pyridine anchor may help to avoid a negative shift in the valence band edge of the NiO semiconductor that can be induced by the protonation of carboxylic acid groups, potentially leading to higher open-circuit voltages. researchgate.net

In the synthesis of some sensitizers, this compound is used as a key intermediate. For example, it can be reacted with brominated aromatic aldehydes via the Suzuki coupling reaction to generate π-extended pyridine structures that are incorporated into the final dye molecule. guidechem.com

| DSSC Component | Role of this compound | Potential Advantage |

| Organic Sensitizer | Intermediate in the synthesis of π-extended pyridine structures. guidechem.com | Tailoring the electronic and optical properties of the dye. |

| Anchoring Group | The pyridine ring can act as an anchor to the semiconductor surface. researchgate.net | May prevent negative shifts in the semiconductor's valence band edge, potentially improving photovoltage. researchgate.net |

Luminescent Material Synthesis

This compound also serves as a valuable precursor in the synthesis of luminescent materials. Boron-containing organic compounds are known for their interesting photophysical properties, and the incorporation of a pyridine unit can further modulate these properties.

For example, this compound has been used to synthesize a luminescent material known as CPPP, which is an aggregation-caused quenching (ACQ) molecule with twisted intramolecular charge transfer (TICT) properties. guidechem.com When CPPP is incorporated into a silver cluster framework (Ag12CPPP), its quantum yield is significantly enhanced compared to its solution or solid state, demonstrating a matrix coordination-induced emission effect. guidechem.com This highlights a promising strategy for enhancing the luminescence of ACQ molecules in the aggregated state. guidechem.com

Furthermore, boron complexes bearing π-expanded pyridine ligands have been prepared and shown to exhibit fluorescence in both solution and the solid state. acs.org These materials can be synthesized through Suzuki-Miyaura cross-coupling reactions involving boronic acid derivatives. acs.org

Analytical Techniques and Derivatization Strategies in Research

Pyridine-4-boronic Acid in Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is an analytical tool that provides spatial and chemical information of metabolites in tissue samples. nsf.gov However, the analysis of small polar compounds can be hindered by low detection sensitivity, poor ionization efficiency, and background interference. researchgate.net Chemical derivatization with reagents like this compound is a well-established strategy to overcome these limitations. researchgate.net

This compound and its analogs are highly effective in the derivatization of molecules containing vicinal diol groups. This reactivity is based on the formation of stable cyclic boronate esters. researchgate.netnih.gov This strategy has been successfully applied to various biologically significant compounds, including catecholamine neurotransmitters (dopamine, epinephrine, and norepinephrine) and other metabolites in tissues. nsf.govresearchgate.net

For instance, 4-(N-methyl)pyridinium boronic acid, a derivative of this compound, has been used for the on-tissue chemical derivatization of catecholamines in porcine adrenal gland tissue sections. researchgate.net This boronic acid-diol reaction is highly selective for the 1,2-benzene diol structure of catecholamines, resulting in high-association constant boronate esters. researchgate.net Similarly, boronic acid with a tertiary amine has been used to derivatize dozens of vicinal diol metabolites in maize tissue cross-sections for MALDI-MSI analysis. nsf.govnih.gov This on-tissue derivatization effectively improves the signal of these metabolites. nih.govresearchgate.net

Table 1: Examples of Diol-Containing Molecules Derivatized with Boronic Acids for MSI

| Analyte Class | Specific Examples | Tissue/Sample Type | Boronic Acid Reagent Used |

|---|---|---|---|

| Catecholamines | Dopamine, Epinephrine, Norepinephrine | Porcine Adrenal Gland | 4-(N-methyl)pyridinium boronic acid |

A primary benefit of derivatizing analytes with this compound derivatives is the significant enhancement in detection sensitivity and ionization efficiency in MSI experiments. researchgate.netmsacl.org Many small molecular weight endogenous compounds, such as catecholamines, are difficult to detect with techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI)-ToF-MS due to poor ionization. researchgate.net

The derivatization process introduces a charged moiety, such as a permanent pyridinium (B92312) cation, into the analyte molecule. researchgate.net For example, 4-(N-methyl)pyridinium boronic acid contains a positively charged amine function which compensates for the low ionization efficiency of target compounds. researchgate.netmsacl.org This pre-charged tag facilitates sensitive detection with both SIMS and Laser Desorption/Ionization (LDI) techniques. researchgate.net In some applications, the boronic acid reagent can also function as a reactive matrix, further improving sensitivity. researchgate.net This chemical labeling strategy enables the selective targeting of diols while enhancing the specificity of the method and reducing background noise, leading to more precise and reliable analysis. msacl.org

Isotopic labeling is a core strategy in mass spectrometry for accurate and precise quantification. nih.govsilantes.com While various methods like iTRAQ and TMT involve labeling peptides with isobaric mass tags, the intrinsic properties of boron in this compound offer a unique approach to labeling. silantes.com

Boron has two stable isotopes, ¹⁰B and ¹¹B, with natural abundances of approximately 19.9% and 80.1%, respectively. researchgate.net When a molecule is derivatized with this compound, this natural isotopic distribution is incorporated into the analyte. The resulting boronate ester exhibits a distinctive isotopic pattern in the mass spectrum, characterized by a pair of peaks with a mass difference of approximately 1 Da and a relative intensity ratio of about 1:4. researchgate.netresearchgate.net This unique isotopic signature serves as a clear identifier for the derivatized analytes, helping to distinguish them from background signals and confirm their identity. researchgate.netmsacl.org This feature is particularly valuable in complex biological samples where spectral interference can be a significant issue. researchgate.net

Boronic Acid-Based Sensor Arrays

Boronic acids, including this compound, are fundamental components in the construction of chemosensor arrays. nih.govnih.gov These arrays, often likened to an artificial chemical nose, utilize multiple cross-reactive sensors to detect and differentiate various analytes simultaneously. mdpi.com Instead of a highly specific "lock-and-key" approach, sensor arrays rely on generating a unique pattern of responses across the different sensors for each analyte. mdpi.com

These sensors typically consist of a boronic acid recognition unit and a reporter unit, such as a fluorophore (e.g., pyrene). nih.gov The interaction of the boronic acid with a target analyte, such as an anion or a saccharide, modulates the signal from the reporter. nih.govnih.gov For example, a fluorescent pyrene-based polyelectrolyte's quenched fluorescence can be recovered upon the binding of fluoride (B91410) or cyanide to a pyridine (B92270) boronic acid quencher. nih.gov

By employing pattern recognition techniques like Linear Discriminant Analysis (LDA), the combined responses from the array can be used to successfully classify multiple analytes with high accuracy. nih.govmdpi.com This approach has been used to create sensor arrays for anions (fluoride, acetate, pyrophosphate) and to discriminate between various saccharides, which is challenging due to their structural similarities. nih.govmdpi.com The simplicity and low cost of using commercially available boronic acids make this a promising technology for developing user-friendly, high-throughput analytical methods. nih.gov

Spectrophotometric and NMR Spectroscopy for Acidity Determination

Understanding the acidity (pKa) of a boronic acid is crucial, as it governs its ability to bind with diols. nsf.govnih.gov Spectrophotometric and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for these determinations.